molecular formula C18H25ClN2O3 B7928689 [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7928689
M. Wt: 352.9 g/mol
InChI Key: ITSMRJVDAHYVCB-UHFFFAOYSA-N
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a compound with diverse applications across several scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester generally involves a series of organic synthesis steps. One common approach is through the acylation of cyclohexylamine derivatives. Typical reaction conditions include the use of a base (such as triethylamine) and solvents like dichloromethane or toluene to facilitate the reaction.

  • Initial step: : Conversion of cyclohexylamine to cyclohexyl acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions.

  • Second step: : Reaction of the acyl chloride with 2-chloroacetic acid to form 2-chloroacetylamino cyclohexane.

  • Final step: : Coupling the product with benzyl chloroformate in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial synthesis may leverage continuous flow reactors for scalable production. The advantage of this method lies in its enhanced control over reaction parameters and improved safety profiles when handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions, including:

  • Oxidation: : Leading to the formation of oxidized derivatives.

  • Reduction: : Yielding dechlorinated or reduced amide products.

  • Substitution: : Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Involves reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Employs nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

  • From oxidation: Oxidized esters or acids.

  • From reduction: Reduced amides or cyclohexylamine derivatives.

  • From substitution: Amino or thiocarbamate derivatives.

Scientific Research Applications

Chemistry

  • Reagent: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalyst precursor: : Acts as a precursor for the formation of catalytic compounds.

Biology

  • Bioactive studies: : Examined for potential antimicrobial or antiviral properties.

  • Enzyme inhibitor: : Investigated for its ability to inhibit specific enzymes in biochemical pathways.

Medicine

  • Drug development: : Studied as a potential pharmacophore for designing new therapeutic agents.

  • Diagnostic marker: : Used in research for developing diagnostic assays.

Industry

  • Polymer synthesis: : Utilized in the production of specialty polymers.

  • Material science: : Employed in the development of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its carbamate ester group is particularly reactive, allowing it to form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. This reactivity is key to its biological and chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Bromo-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

  • [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

  • [4-(2-Chloro-acetylamino)-cyclopentyl]-ethyl-carbamic acid benzyl ester

Uniqueness

The chlorine atom in [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester enhances its reactivity in substitution reactions compared to its bromine or methyl-substituted analogs. Additionally, the cyclohexyl ring provides steric hindrance, which can influence its binding affinity and selectivity in biochemical applications.

Properties

IUPAC Name

benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-2-21(18(23)24-13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-17(22)12-19/h3-7,15-16H,2,8-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSMRJVDAHYVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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